![molecular formula C11H7ClFNO B581419 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine CAS No. 1261938-64-0](/img/structure/B581419.png)
4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
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Description
Scientific Research Applications
Pharmacological Applications
One significant area of research is the development of oral prodrugs of 5-fluorouracil (5-FU), such as capecitabine, UFT, and S-1, where derivatives similar to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine play a crucial role. These prodrugs aim to improve the therapeutic efficacy and tolerability of 5-FU, a cornerstone in the treatment of various solid tumors. The transformation of 5-FU through metabolic pathways enhances its cytotoxicity against cancer cells while aiming to mitigate the side effects commonly associated with chemotherapy (Malet-Martino & Martino, 2002).
Chemical Synthesis and Material Science
Research has also focused on the chemical properties of hydroxypyridinone complexes, such as those related to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, which have shown potential in chelating metals like aluminum and iron. These complexes are of interest for their physico-chemical properties, biocompatibility, and potential medical applications, including as orally active aluminum chelators, which could offer alternatives to traditional treatments for conditions related to metal accumulation in the body (Santos, 2002).
Therapeutic Efficacy and Mechanisms of Action
The efficacy of S-1, a compound utilizing a mechanism similar to that of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, in colorectal cancer highlights the importance of these derivatives in enhancing the outcomes of chemotherapy treatments. S-1's combination of tegafur, 5-chloro-2,4-dihydroxypyridine, and potassium oxonate has been developed to improve the therapeutic efficacy and reduce the adverse effects of 5-FU-based treatments, showing promising results in both metastatic and postoperative settings (Miyamoto et al., 2014).
properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTPIURGNYLXEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682886 |
Source
|
Record name | 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1261938-64-0 |
Source
|
Record name | 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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